molecular formula C6H7Cl2N3O2 B1428249 Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride CAS No. 1401428-43-0

Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride

Cat. No. B1428249
M. Wt: 224.04 g/mol
InChI Key: BHOOQIYULTVNHY-OLGQORCHSA-N
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Description

“Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride” appears to be a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “5-chloro” indicates that a chlorine atom is attached to the 5th position of this ring. The compound also contains an acrylate group, which is a derivative of acrylic acid and is commonly found in polymers.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 5-chloro-1H-1,2,4-triazole with a methyl acrylate in the presence of a suitable catalyst. The product would then be treated with hydrochloric acid to form the hydrochloride salt.



Molecular Structure Analysis

The molecular structure would likely show the 1,2,4-triazole ring with a chlorine atom attached at the 5th position. The acrylate group would be connected to the 3rd position of the ring via a double bond, and the methyl group would be attached to the acrylate group.



Chemical Reactions Analysis

As an organic compound, it would likely undergo various reactions typical of its functional groups. For example, the acrylate group could participate in polymerization reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. It would likely be soluble in polar solvents due to the presence of the polar acrylate group and the ionic hydrochloride salt.


Scientific Research Applications

Herbicide Synthesis

A significant application of Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride is in the synthesis of herbicides. For instance, it has been utilized in the development of the herbicide carfentrazone-ethyl. This process involves several steps, including Heck coupling and oxidative addition-elimination, showcasing the compound's role in producing efficient and economically viable herbicides (Fan et al., 2015).

Corrosion Inhibition

Another significant application is in corrosion inhibition. Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride derivatives have been used as corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors are effective due to their adsorption onto the metal surface, which follows the Langmuir adsorption isotherm (Baskar et al., 2014).

Photocross-Linkable Polymers

The compound has also been used in the synthesis of photo-cross-linkable polymers. These polymers, upon irradiation with UV light, have shown effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. The enhanced inhibition efficiency of photo-cross-linked polymers compared to intact ones is a key observation in this area (Ramaganthan et al., 2015).

Antimicrobial Activity

Additionally, novel acrylate monomers derived from this compound have been investigated for their antibacterial and antifungal activities. These studies have revealed that certain derivatives demonstrate moderate to good efficacy against various bacteria and fungi (Saraei et al., 2016).

Chemical Stability Studies

Finally, this compound plays a role in chemical stability studies. For example, its derivatives have been investigated to understand the regiochemical effects on molecular stability, particularly in the context of mechanochemical evaluations (Brantley et al., 2012).

Safety And Hazards

Without specific information, it’s hard to determine the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions for this compound would depend on its applications. It could be studied for potential uses in pharmaceuticals, materials science, or other fields.


properties

IUPAC Name

methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H,1H3,(H,8,9,10);1H/b3-2-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOOQIYULTVNHY-OLGQORCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NNC(=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C1=NNC(=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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